molecular formula C8H16O4 B13747843 Heliotrinic acid CAS No. 25039-18-3

Heliotrinic acid

Katalognummer: B13747843
CAS-Nummer: 25039-18-3
Molekulargewicht: 176.21 g/mol
InChI-Schlüssel: ZRQIPAUWGAYLLW-XDKWHASVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Heliotrinic acid is a chemical compound known for its unique properties and applications in various fields It is a pyrrolizidine alkaloid derivative, often found in certain plants and insects

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of heliotrinic acid typically involves the use of specific precursors and reagents under controlled conditions. One common method includes the reaction of pyrrolizidine alkaloids with specific oxidizing agents to yield this compound. The reaction conditions often require precise temperature control and the use of solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale extraction from natural sources, such as plants that contain pyrrolizidine alkaloids. The extraction process includes several steps, such as solvent extraction, purification, and crystallization, to obtain pure this compound.

Analyse Chemischer Reaktionen

Types of Reactions

Heliotrinic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert this compound into other compounds with different properties.

    Substitution: Substitution reactions involve replacing one functional group with another, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled conditions, including specific temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound.

Wissenschaftliche Forschungsanwendungen

Heliotrinic acid has several applications in scientific research, including:

    Chemistry: It is used as a precursor in the synthesis of other chemical compounds.

    Biology: Researchers study its effects on biological systems, including its role in plant-insect interactions.

    Industry: Used in the production of certain chemicals and materials.

Wirkmechanismus

The mechanism of action of heliotrinic acid involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, influencing various biological processes. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Heliotrinic acid is similar to other pyrrolizidine alkaloids, such as heliotrine and retronecine. These compounds share structural similarities and often exhibit similar biological activities.

Uniqueness

What sets this compound apart is its specific chemical structure and the unique properties it imparts

Conclusion

This compound is a versatile compound with a wide range of applications in scientific research and industry Its unique properties and ability to undergo various chemical reactions make it a valuable subject of study

Eigenschaften

CAS-Nummer

25039-18-3

Molekularformel

C8H16O4

Molekulargewicht

176.21 g/mol

IUPAC-Name

(2S)-2-hydroxy-2-(1-methoxyethyl)-3-methylbutanoic acid

InChI

InChI=1S/C8H16O4/c1-5(2)8(11,7(9)10)6(3)12-4/h5-6,11H,1-4H3,(H,9,10)/t6?,8-/m0/s1

InChI-Schlüssel

ZRQIPAUWGAYLLW-XDKWHASVSA-N

Isomerische SMILES

CC(C)[C@](C(C)OC)(C(=O)O)O

Kanonische SMILES

CC(C)C(C(C)OC)(C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.